

NDT 9513727 structure and chemical properties

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Compound of Interest

Compound Name: NDT 9513727

Cat. No.: B1677938

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Technical Guide: **NDT 9513727**

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding **NDT 9513727** is not widely available in public-facing scientific literature. This guide is compiled based on available data, which primarily originates from patent literature. The experimental protocols and detailed chemical properties beyond what is disclosed in these documents are limited.

Introduction

NDT 9513727 is identified as a GPR119 agonist. GPR119, a G-protein coupled receptor, is predominantly expressed in pancreatic β -cells and intestinal L-cells. Its activation is known to stimulate the release of insulin and glucagon-like peptide-1 (GLP-1), respectively.

Consequently, GPR119 agonists are investigated for their potential as therapeutic agents in the management of type 2 diabetes and other metabolic disorders.

Chemical Structure and Properties

NDT 9513727 is a specific chemical entity with a defined structure. Its properties are summarized below.

Table 1: Chemical and Physical Properties of **NDT 9513727**

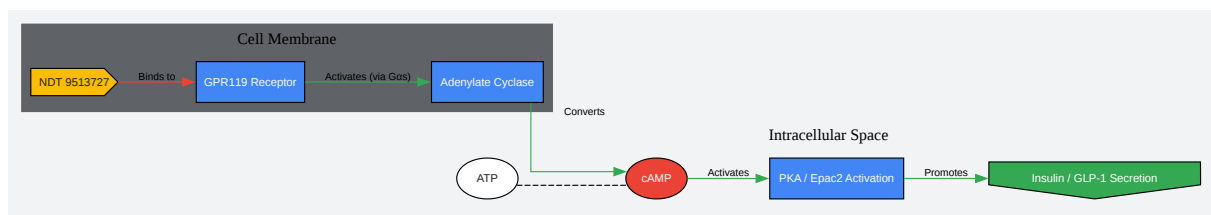
Property	Value	Source
IUPAC Name	4-[[[(2R,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy]-2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid	Patent WO2012129344A1
Molecular Formula	C22H26F3N3O3	Calculated
Molecular Weight	453.46 g/mol	Calculated
Canonical SMILES	<chem>CC1CC(OC2=CC(=C(C=C2)C(=O)O)NC3=NC=CC(=N3)C(F)(F)C(C(C)C)CC1</chem>	Patent WO2012129344A1
Class	GPR119 Agonist	Patent WO2012129344A1

Mechanism of Action and Signaling Pathway

As a GPR119 agonist, **NDT 9513727** functions by binding to and activating the GPR119 receptor. This activation initiates a downstream signaling cascade primarily through the G α s protein subunit.

- **Binding and Activation:** **NDT 9513727** binds to the GPR119 receptor on the surface of pancreatic β -cells or intestinal L-cells.
- **G-Protein Coupling:** Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein and the exchange of GDP for GTP on the G α s subunit.
- **Adenylate Cyclase Activation:** The activated G α s subunit dissociates and stimulates adenylate cyclase (AC).
- **cAMP Production:** Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
- **Downstream Effects:** The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and Epac2.
 - In pancreatic β -cells, this cascade enhances glucose-stimulated insulin secretion.

- In intestinal L-cells, it promotes the secretion of GLP-1.



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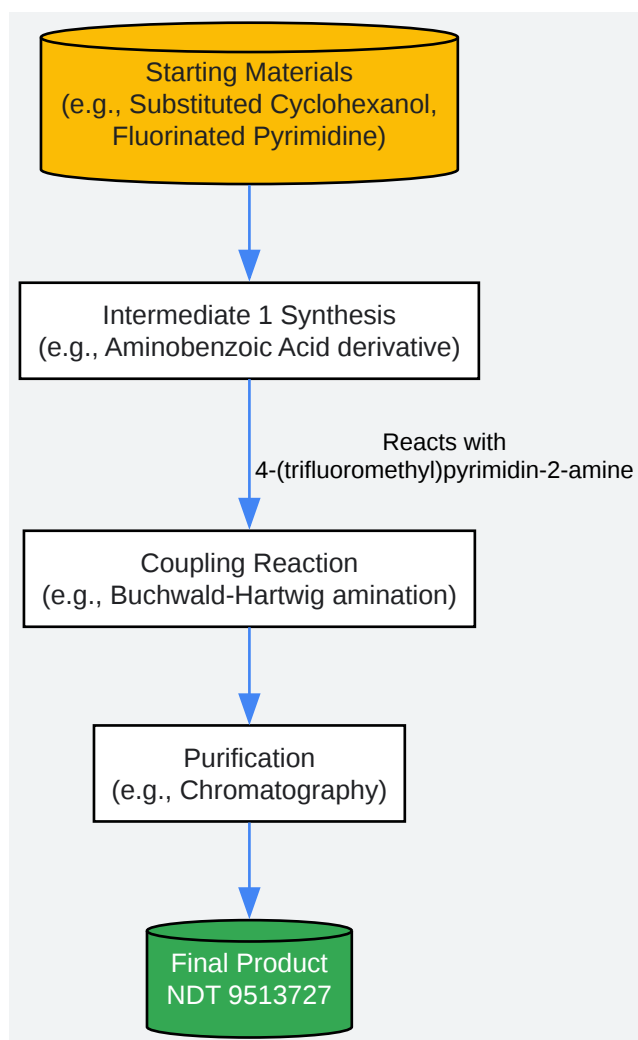
Caption: GPR119 signaling pathway activated by **NDT 9513727**.

Experimental Protocols

The following outlines the general synthetic and assay methodologies as inferred from patent literature describing similar compounds. Specific details for **NDT 9513727** are proprietary and not fully disclosed.

General Synthesis Workflow

The synthesis of **NDT 9513727** likely involves a multi-step process, beginning with the coupling of key intermediates.



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Caption: Generalized synthetic workflow for **NDT 9513727**.

Protocol:

- **Synthesis of Intermediates:** Prepare the necessary starting materials, which typically include a substituted aminobenzoic acid and a functionalized pyrimidine derivative. For **NDT 9513727**, this would be a derivative of 4-hydroxy-2-aminobenzoic acid and 2-chloro-4-(trifluoromethyl)pyrimidine. The cyclohexyl moiety is introduced via an ether linkage.
- **Coupling Reaction:** The core structure is assembled via a coupling reaction, such as a Buchwald-Hartwig or similar cross-coupling reaction, to form the C-N bond between the benzoic acid and pyrimidine rings.

- **Work-up and Purification:** The reaction mixture is subjected to an aqueous work-up to remove inorganic salts and soluble impurities. The crude product is then purified, typically using column chromatography on silica gel.
- **Final Characterization:** The structure and purity of the final compound are confirmed using techniques like ^1H NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro GPR119 Activity Assay

To determine the efficacy of **NDT 9513727** as a GPR119 agonist, a cell-based assay measuring cAMP accumulation is commonly employed.

Protocol:

- **Cell Culture:** A stable cell line expressing human GPR119 (e.g., HEK293 or CHO cells) is cultured in appropriate media and conditions.
- **Assay Preparation:** Cells are harvested and seeded into multi-well plates. They are typically incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.
- **Compound Incubation:** **NDT 9513727**, dissolved in a suitable solvent like DMSO, is added to the cells at various concentrations. The cells are then incubated for a specific period (e.g., 30 minutes) at 37°C.
- **cAMP Measurement:** After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
- **Data Analysis:** The results are used to generate a dose-response curve, from which key parameters like EC_{50} (the concentration of agonist that gives half-maximal response) can be calculated.

Summary

NDT 9513727 is a GPR119 agonist with potential applications in the treatment of type 2 diabetes. Its mechanism involves the activation of the Gas-adenylate cyclase-cAMP signaling pathway, leading to enhanced insulin and GLP-1 secretion. While detailed experimental data is limited in the public domain, the general synthetic routes and in vitro assay methodologies are well-established for this class of compounds. Further research and publication are needed to fully elucidate the therapeutic potential and detailed pharmacological profile of **NDT 9513727**.

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